Mdl 28564 - 127370-75-6

Mdl 28564

Catalog Number: EVT-274497
CAS Number: 127370-75-6
Molecular Formula: C35H58N8O9
Molecular Weight: 734.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mdl 28564 is a neurokinin A analogue.
Source and Classification

Mdl 28564 is classified as a small organic molecule and is primarily recognized for its activity as a receptor antagonist. It is often studied within the context of pharmacology and medicinal chemistry due to its interactions with specific neurotransmitter systems. The compound's classification can be further detailed based on its structural characteristics and the biological targets it interacts with.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mdl 28564 typically involves multi-step organic synthesis techniques that may include:

  1. Starting Materials: The synthesis begins with readily available organic precursors that are transformed through various chemical reactions.
  2. Reagents: Common reagents used in the synthesis include acids, bases, and catalysts that facilitate the formation of desired functional groups.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and atmospheres (e.g., inert gas environments) to prevent unwanted side reactions.

A typical synthetic pathway may involve:

  • Formation of key intermediates through nucleophilic substitutions or coupling reactions.
  • Purification steps such as recrystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure and Data

Mdl 28564 has a specific molecular structure that contributes to its biological activity. The compound's structure can be represented by its molecular formula, which details the types and numbers of atoms present.

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific variant of Mdl 28564).
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software or X-ray crystallography data if available.

The structural features often include functional groups that are critical for receptor binding and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Mdl 28564 can participate in various chemical reactions relevant to its synthesis and modifications:

  1. Substitution Reactions: These may involve the replacement of one functional group with another, affecting the compound's activity.
  2. Coupling Reactions: Often used to build larger molecular frameworks or introduce new functional groups.
  3. Degradation Pathways: Understanding how Mdl 28564 breaks down under different conditions is crucial for assessing its stability and shelf-life.
Mechanism of Action

Process and Data

The mechanism of action of Mdl 28564 primarily involves its interaction with specific receptors in the nervous system:

  • Receptor Binding: Mdl 28564 selectively binds to certain neurotransmitter receptors, inhibiting their activity.
  • Physiological Effects: This inhibition can lead to altered signaling pathways which may have therapeutic effects in conditions such as anxiety or depression.

Research studies often employ techniques like radiolabeled binding assays or electrophysiological recordings to elucidate these mechanisms.

Physical and Chemical Properties Analysis

Properties and Relevant Data

Mdl 28564 exhibits several physical and chemical properties that are important for its characterization:

  • Solubility: Typically assessed in various solvents (e.g., water, ethanol) to determine its bioavailability.
  • Melting Point: Provides insights into the purity and stability of the compound.
  • Spectroscopic Data: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm structural integrity.

These properties are essential for understanding how Mdl 28564 behaves under different conditions and its potential formulation as a drug.

Applications

Scientific Uses

Mdl 28564 has potential applications in several areas:

  1. Pharmacological Research: Its role as a receptor antagonist makes it valuable in studies aimed at understanding neurotransmitter systems.
  2. Therapeutic Development: Investigations into its efficacy in treating neurological disorders could pave the way for new treatments.
  3. Chemical Biology: As a tool compound, it can help elucidate signaling pathways influenced by receptor interactions.
Tachykinin Receptor Pharmacology of MDL 28564

MDL 28564 ([Leu⁹(CH₂NH)Leu¹⁰]-Neurokinin A(4–10)) represents a pseudopeptide tachykinin analog engineered to probe neurokinin receptor structure-activity relationships. Its core structure modifies the endogenous Neurokinin A (NKA) sequence through a reduced peptide bond (ψ-CH₂NH) between residues 9 and 10, enhancing receptor selectivity and metabolic stability [1] [6].

Role in Neurokinin A (NKA) Receptor Signaling Pathways

As a high-affinity ligand for tachykinin receptors, MDL 28564 selectively engages the Neurokinin-2 (NK2) receptor subtype. Binding initiates canonical Gαq/11-protein signaling, triggering phospholipase C (PLC) activation. PLC catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC) isoforms. This cascade drives smooth muscle contraction, neuronal excitation, and inflammatory mediator release [1] [9]. Unlike endogenous NKA, which exhibits activity across NK1, NK2, and NK3 receptors, MDL 28564's modified backbone confines major signaling outputs to the NK2 pathway [6].

Table 1: Key Signaling Pathways Activated by MDL 28564 via NK2 Receptors

Signaling ComponentActivation MechanismPrimary Physiological Output
Gαq/11 ProteinReceptor coupling upon ligand bindingPLC activation
Phospholipase C (PLC)PIP₂ hydrolysisIP₃ and DAG generation
Inositol Trisphosphate (IP₃)Binds ER IP₃ receptorsCa²⁺ release from endoplasmic reticulum
Diacylglycerol (DAG)Membrane recruitmentPKC activation
Protein Kinase C (PKC)Phosphorylation of downstream targetsSmooth muscle contraction, inflammation

Selective Agonism at Tachykinin NK2 Receptors

MDL 28564 exhibits pronounced selectivity for NK2 receptors over NK1 and NK3 subtypes. Functional assays demonstrate its high potency (pD₂ = 7.8 ± 0.2) in tissues enriched with NK2 receptors, such as the hamster urinary bladder, while showing minimal activity in NK1-dominated preparations like the guinea pig ileum [1] [3]. Radioligand binding studies confirm >1000-fold selectivity for NK2 binding sites compared to NK1. This specificity arises from its optimized interaction with key extracellular loop residues unique to the NK2 receptor, particularly transmembrane domains 4–6, which discriminate against Substance P (NK1-selective) and NKB (NK3-selective) [6] [9].

Table 2: Selectivity Profile of MDL 28564 Across Tachykinin Receptors

Receptor SubtypeTissue Test SystemMDL 28564 pD₂/pKᵢReference Agonist (pD₂)Selectivity Ratio (vs. NK1/NK3)
NK2Hamster Urinary Bladder7.8 ± 0.2NKA (8.5 ± 0.1)>1000-fold
NK1Guinea Pig Ileum<5.0Substance P (8.9 ± 0.2)Not active
NK3Rat Portal Vein<5.0Senktide (9.1 ± 0.3)Not active

Differential Activation Profiles in Ileum vs. Proximal Colon Tissue Models

MDL 28564 displays tissue-dependent efficacy, reflecting NK2 receptor heterogeneity (NK2A vs. NK2B subtypes). In the guinea pig ileum, it acts as a potent, full agonist, eliciting robust contractions with an intrinsic activity (α) of 0.95 relative to NKA. Conversely, in the human and canine proximal colon, it functions as a partial agonist (α = 0.60–0.65), achieving only submaximal contractions even at saturating concentrations. This divergence stems from tissue-specific receptor conformations influencing G-protein coupling efficiency. Co-administration of amastatin (an aminopeptidase inhibitor) enhances its efficacy in colon tissue by preventing N-terminal degradation, underscoring metabolic influences on its functional profile [1] [2] [6].

Interaction with Amastatin-Sensitive Metabolic Pathways in Human Bronchus

In human bronchial smooth muscle, MDL 28564’s potency is significantly modulated by extracellular peptidases. Baseline potency for inducing bronchoconstriction is moderate (pD₂ = 6.87 ± 0.15). However, pretreatment with the aminopeptidase inhibitor amastatin (1 µM) elevates potency 3.7-fold (pD₂ = 7.44 ± 0.18). This enhancement implicates aminopeptidase A in its catabolism, as amastatin selectively inhibits this enzyme. N-terminal truncation by aminopeptidase A removes critical residues for receptor engagement. Notably, endogenous NKA shows no amastatin-sensitive potentiation, indicating differential metabolic vulnerability between natural and synthetic ligands [2].

Table 3: Influence of Amastatin on MDL 28564 Activity in Human Bronchus

Experimental ConditionMDL 28564 pD₂Potency ShiftMechanism Implicated
Control (no inhibitor)6.87 ± 0.15BaselineNative peptidase activity
+ Amastatin (1 µM)7.44 ± 0.183.7-fold increaseAminopeptidase A inhibition

Properties

CAS Number

127370-75-6

Product Name

Mdl 28564

IUPAC Name

3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C35H58N8O9

Molecular Weight

734.9 g/mol

InChI

InChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1

InChI Key

MSFGGIBCDOMZFX-CJQGIMJOSA-N

SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Asp-Ser-Phe-Val-Gly-Leu-CH2NH-Leu-NH2
Leu(9)-psi(CH2-NH)-Leu(10)-neurokinin A (4-10)
MDL 28,564
MDL 28564
MDL-28564
neurokinin A (4-10), Leu(9)-psi(CH2NH)-Leu(10)-
neurokinin A (4-10), leucyl(9)-psi(methylamino)-leucine(10)-

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.